molecular formula C8H15NO3S B8185624 4-Oxo-cyclohexanesulfonic acid dimethylamide

4-Oxo-cyclohexanesulfonic acid dimethylamide

Cat. No.: B8185624
M. Wt: 205.28 g/mol
InChI Key: VREUOOHNOQQGQD-UHFFFAOYSA-N
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Description

4-Oxo-cyclohexanesulfonic acid dimethylamide is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . It is known for its unique structure, which includes a cyclohexane ring, a sulfonic acid group, and a dimethylamide group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-cyclohexanesulfonic acid dimethylamide typically involves the reaction of cyclohexanone with sulfonyl chloride to form cyclohexanesulfonyl chloride. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-cyclohexanesulfonic acid dimethylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-Oxo-cyclohexanesulfonic acid dimethylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-cyclohexanesulfonic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-cyclohexanesulfonic acid dimethylamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-oxocyclohexane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREUOOHNOQQGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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